Grk-IN-1

Description

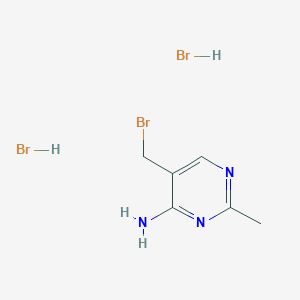

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10Br3N3 |

|---|---|

Molecular Weight |

363.88 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methylpyrimidin-4-amine;dihydrobromide |

InChI |

InChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H |

InChI Key |

ISJJOTCLFWXCRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CBr.Br.Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of GRK6-IN-1

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. It primarily functions by phosphorylating activated GPCRs, which in turn promotes the binding of arrestin proteins. This leads to receptor desensitization, internalization, and the initiation of arrestin-mediated signaling pathways. Given its significant role in cellular signaling, GRK6 has emerged as a promising therapeutic target for various diseases, including multiple myeloma.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of GRK6-IN-1 (also known as Compound 18), a potent and selective inhibitor of GRK6.

Core Mechanism of Action

GRK6-IN-1 is a small molecule inhibitor that competitively targets the ATP-binding site of G protein-coupled receptor kinase 6 (GRK6). By occupying this site, GRK6-IN-1 prevents the phosphorylation of activated G protein-coupled receptors (GPCRs), thereby inhibiting the subsequent recruitment of β-arrestin. This blockade of GRK6-mediated phosphorylation effectively prolongs G protein-dependent signaling and prevents receptor desensitization and internalization.[2] In the context of multiple myeloma, inhibition of GRK6 by GRK6-IN-1 has been shown to disrupt pro-survival signaling pathways, leading to apoptosis of cancer cells.[1]

Quantitative Data

The inhibitory activity of GRK6-IN-1 has been characterized against a panel of kinases, demonstrating its potency and selectivity.

Table 1: Kinase Selectivity Profile of GRK6-IN-1

| Kinase | IC50 (nM) |

| GRK6 | 3.8 - 8 |

| GRK7 | 6.4 |

| GRK5 | 12 |

| GRK4 | 22 |

| GRK1 | 52 |

| Aurora A | 8900 |

| IGF-1R | 9200 |

Data sourced from MedchemExpress.

Table 2: Anti-proliferative Activity of GRK6-IN-1 in Multiple Myeloma Cell Lines

| Cell Line | Incubation Time | IC50 (µM) |

| KMS11 | 3 days | 1 - 3 |

| KMS18 | 3 days | 1 - 3 |

| LP1 | 3 days | 1 - 3 |

| MM1R | 3 days | 1 - 3 |

| RPMI-8226 | 3 days | 1 - 3 |

Data sourced from MedchemExpress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by GRK6-IN-1 and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of GRK6-IN-1.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of GRK6-IN-1 against GRK6 and other kinases.

Materials:

-

Recombinant human GRK6 enzyme

-

Kinase substrate (e.g., casein or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)

-

GRK6-IN-1 (serially diluted)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Kinase detection reagent (e.g., phosphocellulose paper for radiometric assay, or antibody for ELISA/HTRF)

-

Microplate reader or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GRK6 enzyme, and the substrate in a 96-well plate.

-

Add serial dilutions of GRK6-IN-1 to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of GRK6-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/MTT)

Objective: To assess the anti-proliferative effect of GRK6-IN-1 on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, RPMI-8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

GRK6-IN-1 (serially diluted)

-

MTS or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight (if applicable for the cell line).

-

Treat the cells with serial dilutions of GRK6-IN-1. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-STAT3

Objective: To investigate the effect of GRK6-IN-1 on the phosphorylation of STAT3 in multiple myeloma cells.

Materials:

-

Multiple myeloma cell line

-

GRK6-IN-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GRK6, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat multiple myeloma cells with GRK6-IN-1 at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

GRK6-IN-1 is a valuable research tool for elucidating the physiological and pathological roles of GRK6. Its potent and selective inhibitory activity allows for the precise dissection of GRK6-mediated signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting GRK6 for therapeutic intervention, particularly in the context of multiple myeloma. Further investigation into the in vivo efficacy and safety profile of GRK6-IN-1 and its analogs is warranted to fully realize its therapeutic potential.

References

Grk-IN-1 role in GPCR desensitization

An In-depth Technical Guide on the Role of G Protein-Coupled Receptor Kinase (GRK) Inhibitors in GPCR Desensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The desensitization of GPCRs, a process that attenuates receptor signaling upon prolonged agonist exposure, is a critical physiological mechanism and a key consideration in drug development. G protein-coupled receptor kinases (GRKs) play a pivotal role in initiating this process. This technical guide provides a comprehensive overview of the role of GRKs in GPCR desensitization and explores the mechanism and utility of small molecule GRK inhibitors, using the well-characterized GRK2 inhibitor, Paroxetine, as a primary example in place of the initially specified "Grk-IN-1," for which public data is not available. This document details the underlying signaling pathways, presents quantitative data for inhibitor activity, outlines key experimental protocols for studying GPCR desensitization, and provides visual representations of these complex processes.

Introduction to GPCR Desensitization

GPCRs mediate cellular responses to a wide array of extracellular stimuli. Upon agonist binding, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, initiating downstream signaling cascades. To prevent overstimulation and allow cells to adapt to persistent signals, a process of desensitization is initiated.[1] This process can be broadly categorized into homologous and heterologous desensitization.[2] Homologous desensitization is agonist-specific and involves the phosphorylation of the activated receptor by GRKs.[3][4] This phosphorylation event increases the receptor's affinity for β-arrestin proteins.[5] The binding of β-arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor. Furthermore, β-arrestin acts as a scaffold protein, promoting receptor internalization via clathrin-coated pits and initiating G protein-independent signaling pathways.

There are seven mammalian GRKs, which are grouped into three subfamilies: GRK1 (GRK1 and GRK7), GRK2 (GRK2 and GRK3), and GRK4 (GRK4, GRK5, and GRK6). These kinases exhibit differential tissue expression and can have distinct roles in regulating various GPCRs. Dysregulation of GRK activity has been implicated in numerous diseases, including heart failure, making them attractive therapeutic targets.

The Role of GRK Inhibitors in Modulating GPCR Desensitization

Small molecule inhibitors of GRKs offer a powerful approach to modulate GPCR desensitization and signaling. By blocking the initial phosphorylation step, these inhibitors can prevent β-arrestin recruitment, leading to sustained G protein signaling. This can be therapeutically beneficial in conditions where enhanced or prolonged GPCR activity is desired.

Mechanism of Action of GRK Inhibitors

Most small molecule GRK inhibitors are ATP-competitive, binding to the kinase domain and preventing the transfer of phosphate from ATP to the serine and threonine residues on the intracellular loops and C-terminal tail of the activated GPCR. The selectivity of these inhibitors for specific GRK isoforms is a critical aspect of their development, as off-target effects on other kinases can lead to undesirable side effects.

Featured Inhibitor: Paroxetine, a Selective GRK2 Inhibitor

While information on "this compound" is not publicly available, Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), has been identified as a potent and selective inhibitor of GRK2. Its ability to allosterically inhibit GRK2 provides a valuable tool for studying the role of this specific kinase in GPCR desensitization.

Quantitative Data for Paroxetine

The following table summarizes the inhibitory activity of Paroxetine against various GRK isoforms. This data is crucial for understanding its selectivity profile.

| Kinase Target | IC50 (nM) | Assay Conditions | Reference |

| GRK2 | 35 | In vitro kinase assay with rhodopsin as a substrate. | |

| GRK1 | >10,000 | In vitro kinase assay with rhodopsin as a substrate. | |

| GRK5 | 440 | In vitro kinase assay with rhodopsin as a substrate. | |

| PKA | >10,000 | In vitro kinase assay. |

Note: IC50 values can vary depending on the specific assay conditions, including substrate and ATP concentrations. It is important to consider these factors when comparing data from different sources.

Key Experimental Protocols

Investigating the role of GRK inhibitors in GPCR desensitization requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro GRK Activity Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of a purified GRK enzyme.

Objective: To determine the IC50 value of an inhibitor against a specific GRK isoform.

Materials:

-

Purified recombinant GRK enzyme (e.g., GRK2, GRK5).

-

GPCR substrate (e.g., purified rhodopsin from bovine rod outer segments).

-

[γ-³²P]ATP.

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 10 mM MgCl₂).

-

Inhibitor compound (e.g., Paroxetine) at various concentrations.

-

P81 phosphocellulose paper.

-

1% phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare the kinase reaction mixture in the kinase assay buffer containing the purified GRK enzyme and the GPCR substrate.

-

Add the inhibitor at a range of concentrations (typically in a serial dilution). Include a DMSO vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based GPCR Phosphorylation Assay

This assay measures the level of GPCR phosphorylation in intact cells in response to agonist stimulation and the effect of a GRK inhibitor.

Objective: To assess the ability of an inhibitor to block agonist-induced GPCR phosphorylation in a cellular context.

Materials:

-

Cells stably expressing the GPCR of interest (e.g., HEK293 cells).

-

GPCR agonist.

-

GRK inhibitor.

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase inhibitors).

-

Phospho-specific antibody recognizing the phosphorylated form of the GPCR.

-

Antibody recognizing the total GPCR protein (for normalization).

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Western blotting or ELISA equipment.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Pre-incubate the cells with the GRK inhibitor or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the GPCR agonist for a time course (e.g., 0, 2, 5, 10, 30 minutes).

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the lysates by Western blot or ELISA using the phospho-specific and total GPCR antibodies.

-

Quantify the band intensities or ELISA signal and normalize the phosphorylated GPCR signal to the total GPCR signal.

-

Compare the level of phosphorylation in inhibitor-treated cells to the vehicle-treated cells.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the plasma membrane upon agonist stimulation.

Objective: To determine the effect of a GRK inhibitor on agonist-induced β-arrestin recruitment to the GPCR.

Materials:

-

Cells co-expressing the GPCR of interest and a tagged β-arrestin (e.g., β-arrestin-GFP or using a system like Promega's NanoBiT® or DiscoverX's PathHunter®).

-

GPCR agonist.

-

GRK inhibitor.

-

High-content imaging system, plate reader capable of measuring luminescence or fluorescence resonance energy transfer (FRET).

Procedure (Example using β-arrestin-GFP):

-

Plate the cells in a multi-well imaging plate.

-

Pre-incubate the cells with the GRK inhibitor or vehicle control.

-

Stimulate the cells with the GPCR agonist.

-

Acquire images of the cells at different time points using a high-content imaging system.

-

Quantify the translocation of β-arrestin-GFP from a diffuse cytoplasmic pattern to punctate structures at the plasma membrane using image analysis software.

-

Compare the extent of β-arrestin recruitment in inhibitor-treated cells versus vehicle-treated cells.

GPCR Internalization Assay (Radioligand Binding)

This assay quantifies the loss of cell surface receptors upon agonist stimulation, which is a consequence of desensitization and internalization.

Objective: To measure the effect of a GRK inhibitor on agonist-induced GPCR internalization.

Materials:

-

Cells expressing the GPCR of interest.

-

GPCR agonist.

-

GRK inhibitor.

-

Hydrophilic radioligand that specifically binds to the GPCR.

-

Acid wash buffer (e.g., 0.5 M NaCl, 50 mM Glycine, pH 2.5) to strip surface-bound radioligand.

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation counter.

Procedure:

-

Plate cells in multi-well plates.

-

Pre-treat cells with the GRK inhibitor or vehicle.

-

Stimulate with agonist for a defined period to induce internalization.

-

Place plates on ice and wash with ice-cold buffer.

-

Incubate cells with a saturating concentration of the hydrophilic radioligand on ice to label surface receptors.

-

To determine total surface-bound radioactivity, wash unbound radioligand and lyse a set of wells.

-

To determine internalized radioactivity, wash unbound radioligand, then incubate another set of wells with ice-cold acid wash buffer to remove surface-bound radioligand. Then, wash and lyse these cells.

-

Quantify radioactivity in the lysates using a scintillation counter.

-

Calculate the percentage of internalized receptors as (internalized radioactivity / total surface-bound radioactivity) x 100.

-

Compare the percentage of internalization in inhibitor-treated versus vehicle-treated cells.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex biological processes and experimental procedures.

Caption: GPCR Desensitization Pathway and the action of a GRK inhibitor.

Caption: Workflow for an in vitro GRK kinase assay.

Caption: Workflow for a cell-based β-arrestin recruitment assay.

Conclusion

The desensitization of GPCRs is a tightly regulated process in which GRKs play a crucial initiating role. Understanding the molecular mechanisms of GRK-mediated phosphorylation and subsequent β-arrestin recruitment is fundamental for both basic research and drug discovery. The use of selective GRK inhibitors, such as Paroxetine for GRK2, provides an invaluable pharmacological tool to dissect these pathways and to explore the therapeutic potential of modulating GPCR signaling. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists to investigate the intricate role of GRKs in GPCR desensitization and to advance the development of novel therapeutics targeting this important class of enzymes.

References

- 1. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Modeling of GRK-Mediated β2AR Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of a GRK5-calmodulin complex reveals molecular mechanism of GRK activation and substrate targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

A Technical Guide to the Biological Functions of G Protein-Coupled Receptor Kinases (GRKs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in nearly every physiological process. The intensity and duration of their signaling are exquisitely controlled by a sophisticated regulatory machinery. Central to this regulation is the family of G protein-coupled receptor kinases (GRKs). These serine/threonine kinases orchestrate the desensitization and internalization of GPCRs, effectively acting as a molecular brake on G protein-mediated signaling. However, their role extends far beyond simple signal termination; GRKs are now recognized as critical signaling nodes themselves, initiating G protein-independent signaling cascades and regulating a host of non-GPCR substrates. This technical guide provides an in-depth exploration of the core biological functions of GRKs, detailing their molecular mechanisms, substrate specificity, and regulatory control. It includes quantitative data, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for professionals in biomedical research and drug development.

The G Protein-Coupled Receptor Kinase (GRK) Family

The mammalian GRK family consists of seven members, which are categorized into three subfamilies based on sequence homology and structural characteristics.[1][2] GRKs 2, 3, 5, and 6 are ubiquitously expressed, whereas GRK1 and 7 are confined to the retina, and GRK4 is predominantly found in the testes, kidney, and cerebellum.[3][4]

All GRKs share a conserved architecture featuring a central catalytic kinase domain nestled within a Regulator of G protein Signaling (RGS) homology domain, and unique N- and C-terminal regions that dictate their specific regulatory interactions and subcellular localization.[5]

-

GRK2 Subfamily (GRK2, GRK3): These cytosolic kinases are distinguished by a C-terminal Pleckstrin Homology (PH) domain. This domain facilitates their recruitment to the plasma membrane by binding to G protein βγ subunits (Gβγ) released upon GPCR activation.

-

GRK4 Subfamily (GRK4, GRK5, GRK6): These GRKs lack a PH domain and are often constitutively associated with the membrane through interactions with phospholipids, such as phosphatidylinositol (4,5)-bisphosphate (PIP2), or via lipid modifications like palmitoylation (GRKs 4 and 6).

-

Visual GRK Subfamily (GRK1, GRK7): These kinases are specialized for the rapid phosphorylation and deactivation of visual opsins in the rod and cone cells of the retina, a process essential for vision.

Table 1: The Mammalian GRK Family: Classification and Characteristics

| Subfamily | Member | Common Name | Key Structural Feature | Primary Tissue Distribution |

| GRK2 (βARK) | GRK2 | βARK1 | C-terminal PH Domain | Ubiquitous |

| GRK3 | βARK2 | C-terminal PH Domain | Ubiquitous, prominent in olfactory epithelium | |

| GRK4 | GRK4 | GRK4 | N/A | Testis, Kidney, Cerebellum |

| GRK5 | GRK5 | Positively charged lipid-binding region | Ubiquitous | |

| GRK6 | GRK6 | Palmitoylation sites | Ubiquitous | |

| Visual (GRK1) | GRK1 | Rhodopsin Kinase | Farnesylation site | Retinal Rod Cells |

| GRK7 | Cone Opsin Kinase | Geranylgeranylation site | Retinal Cone Cells |

Core Function: Homologous Desensitization of GPCRs

The canonical and most well-understood function of GRKs is to mediate the homologous desensitization of GPCRs. This is a rapid, negative feedback mechanism that specifically attenuates the signaling of agonist-occupied receptors, protecting the cell from overstimulation. The process involves a coordinated, multi-step sequence of events.

-

Agonist Activation and Receptor Phosphorylation: Upon agonist binding, a GPCR undergoes a conformational change into its active state. This active conformation is the preferred substrate for GRKs. The kinase then phosphorylates serine and threonine residues located within the receptor's third intracellular loop and/or its C-terminal tail.

-

Arrestin Recruitment: The GRK-mediated phosphorylation pattern on the GPCR acts as a "barcode," creating a high-affinity docking site for arrestin proteins (specifically the ubiquitously expressed β-arrestin1 and β-arrestin2).

-

G Protein Uncoupling: Once bound, β-arrestin sterically hinders the GPCR's ability to couple with and activate its cognate heterotrimeric G protein, thereby terminating the canonical G protein-dependent signaling cascade.

-

Receptor Internalization: β-arrestins also function as adaptor proteins, linking the phosphorylated receptor to components of the endocytic machinery, such as clathrin and AP2. This promotes the internalization of the receptor into endosomes, removing it from the cell surface and further contributing to desensitization. Once internalized, the receptor can either be dephosphorylated and recycled back to the membrane (resensitization) or targeted for lysosomal degradation (downregulation).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of regulation and function of G-protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Isoform Selectivity: A Technical Guide to Novel GRK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor kinases (GRKs) represent a critical family of serine/threonine kinases that regulate the signaling of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets. The seven mammalian GRK isoforms (GRK1-7) are grouped into three subfamilies: the GRK1/7, GRK2/3, and GRK4/5/6 subfamilies. Aberrant GRK activity is implicated in a multitude of diseases, including heart failure, cancer, and neurological disorders, making them attractive therapeutic targets.[1][2] However, the high degree of homology within the GRK family, particularly within the active site, presents a significant challenge in developing isoform-selective inhibitors. This guide provides an in-depth analysis of the current landscape of novel GRK inhibitors, focusing on the molecular basis of their isoform selectivity, the experimental protocols used for their characterization, and the quantitative data supporting their development.

The GRK Signaling Pathway and the Rationale for Isoform Selectivity

GRKs play a pivotal role in the process of homologous desensitization of GPCRs. Upon agonist binding and activation, GPCRs undergo a conformational change that facilitates their phosphorylation by GRKs on serine and threonine residues within their intracellular loops and C-terminal tail.[3][4][5] This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin sterically hinders further G protein coupling, effectively terminating G protein-mediated signaling, and can also initiate G protein-independent signaling cascades.

The different GRK isoforms exhibit distinct tissue distribution and substrate specificities, underscoring the need for selective inhibitors to minimize off-target effects. For instance, GRK2 upregulation is strongly implicated in heart failure, making it a prime target for cardiovascular therapies. Conversely, GRK5 and GRK6 have emerged as potential targets in cancer and multiple myeloma, respectively.

Novel GRK Inhibitors and Their Isoform Selectivity

The development of isoform-selective GRK inhibitors has been a major focus of recent research. Several chemical scaffolds have been identified that exhibit preferential inhibition of specific GRK subfamilies. The following tables summarize the quantitative data for some of the most notable novel GRK inhibitors.

Table 1: Selectivity of Paroxetine and its Analogs (GRK2/3-selective)

| Compound | GRK1 IC50 (μM) | GRK2 IC50 (μM) | GRK3 IC50 (μM) | GRK5 IC50 (μM) | PKA IC50 (μM) | ROCK1 IC50 (μM) | Reference |

| Paroxetine | >87.3 | 0.03 | - | 7.09 | >87.3 | >87.3 | |

| CCG258208 | 87.3 | 0.03 | - | 7.09 | >100 | >100 | |

| CCG258747 | >10 | 0.018 | - | 1.5 | >10 | >10 |

Table 2: Selectivity of Takeda Compounds (GRK2/3-selective)

| Compound | GRK1 IC50 (μM) | GRK2 IC50 (nM) | GRK3 IC50 (nM) | GRK5 IC50 (μM) | ROCK-2 IC50 (μM) | PKCα IC50 (μM) | Reference |

| CMPD101 | 3.1 | 18 | 5.4 | 2.3 | 1.4 | 8.1 | |

| CMPD103A | - | 54 | - | - | - | - |

Table 3: Selectivity of GSK Compounds (Variable Selectivity)

| Compound | GRK1 IC50 (μM) | GRK2 IC50 (μM) | GRK5 IC50 (μM) | PKA IC50 (μM) | Selectivity Profile | Reference |

| GSK180736A | >40 | 0.1 | >40 | - | GRK2-selective (≥400-fold vs GRK1/5) | |

| GSK2163632A | 0.063 | 10 | 1.6 | - | GRK1-selective (160-fold vs GRK2) | |

| GSK2110236A | - | 10 | 1.6 | - | GRK5-selective (6-fold vs GRK2) |

Table 4: Selectivity of GRK5/6-selective Inhibitors

| Compound | GRK2 IC50 (μM) | GRK5 IC50 (nM) | GRK6 IC50 (nM) | Selectivity Profile | Reference |

| Compound 18 (GRK6-IN-1) | - | 12 | 3.8-8 | GRK6-selective | |

| CCG273441 | 4.8 | 3.8 | - | Covalent GRK5-selective | |

| Inhibitor 2 | 1000 | 10 | - | >100,000-fold GRK5-selective vs GRK2 |

Experimental Protocols for Determining Isoform Selectivity

The characterization of GRK inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified GRK isoform. A common method is the radiolabeling phosphorylation assay .

Protocol: In Vitro [γ-³²P]ATP Kinase Assay

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside).

-

Enzyme and Substrate Addition: Add a known concentration of purified GRK isoform (e.g., 50 nM) and a suitable substrate (e.g., 500 nM tubulin or rhodopsin) to the reaction mixture.

-

Inhibitor Incubation: Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 5 μM).

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 8-10 minutes) at a controlled temperature (e.g., 25°C).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor-imaging screen.

-

Quantification: Quantify the amount of phosphorylated substrate using an imager. Calculate IC50 values by fitting the data to a dose-response curve.

Thermostability Assays (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method used to screen for compounds that bind to and stabilize a target protein, which often correlates with inhibitory potency.

Protocol: Differential Scanning Fluorimetry (DSF)

-

Protein and Dye Preparation: Prepare a solution of the purified GRK isoform and a fluorescent dye that binds to hydrophobic regions of proteins upon unfolding (e.g., ANS or SYPRO Orange).

-

Compound Addition: Add the test compounds at a fixed concentration to the protein-dye mixture in a multi-well plate.

-

Thermal Denaturation: Subject the plate to a gradual temperature ramp in a real-time PCR instrument or a dedicated ThermoFluor instrument.

-

Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

Data Analysis: Calculate the change in melting temperature (ΔTm) in the presence of the compound compared to the vehicle control. A significant positive ΔTm indicates compound binding and stabilization.

Cell-Based Assays

Cell-based assays are crucial for evaluating inhibitor efficacy and selectivity in a more physiologically relevant context, taking into account cell permeability and off-target effects.

Protocol: β-Arrestin Recruitment Assay

-

Cell Line Engineering: Use a cell line (e.g., HEK293) engineered to co-express a specific GPCR (e.g., β2-adrenergic receptor) and a GRK isoform, often on a GRK knockout background to isolate the effect of the specific isoform.

-

Transfection: Transfect the cells with constructs for the GPCR fused to a luciferase (e.g., NanoLuc) and β-arrestin fused to a complementary tag (e.g., Halo-Tag).

-

Inhibitor Treatment: Incubate the cells with various concentrations of the test inhibitor.

-

Agonist Stimulation: Stimulate the cells with a GPCR agonist (e.g., isoproterenol).

-

Signal Detection: Measure the recruitment of β-arrestin to the activated GPCR using a proximity-based assay (e.g., BRET or FRET).

-

Data Analysis: Determine the inhibitor's effect on agonist-induced β-arrestin recruitment and calculate its potency (IC50) in a cellular environment.

Structural Basis of Isoform Selectivity

The quest for isoform-selective GRK inhibitors is guided by understanding the structural nuances of the different GRK family members. While the ATP-binding pocket is highly conserved, subtle differences in the surrounding regions, such as the phosphate-binding loop (P-loop) and the conformation of the kinase domain in its inactive state, can be exploited for selective targeting.

For instance, the selectivity of some inhibitors for GRK2 is attributed to their ability to stabilize a unique inactive conformation of the GRK2 kinase domain that is not readily adopted by other GRKs. Furthermore, the presence of unique residues, such as Cys474 in the active site of GRK5, has been leveraged for the development of covalent inhibitors with high selectivity for the GRK4/5/6 subfamily.

Conclusion

The development of isoform-selective GRK inhibitors is a rapidly advancing field with significant therapeutic potential. A multi-pronged approach that combines rational drug design based on structural insights with a comprehensive suite of in vitro and cell-based assays is essential for the successful identification and characterization of novel, potent, and selective inhibitors. The data and protocols presented in this guide offer a framework for researchers to navigate the complexities of GRK inhibitor development and contribute to the generation of next-generation therapeutics targeting this important kinase family.

References

- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Decoding the Phosphorylation Code: An In-depth Technical Guide to GRK Phosphorylation Sites on GPCRs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of G protein-coupled receptor (GPCR) kinase (GRK)-mediated phosphorylation in regulating GPCR signaling. Understanding the specific sites of phosphorylation is paramount for deciphering the complex mechanisms of receptor desensitization, internalization, and the switch to β-arrestin-mediated signaling pathways. This document offers a technical exploration of the methodologies used to identify and characterize these phosphorylation sites, presents quantitative data for key GPCRs, and provides detailed experimental protocols and visual workflows to aid in research and drug development.

The "Phosphorylation Barcode": A Dynamic Regulator of GPCR Function

Agonist activation of a GPCR triggers a conformational change that not only initiates G protein-mediated signaling but also exposes intracellular domains to GRKs. These kinases then phosphorylate specific serine and threonine residues, creating a unique "phosphorylation barcode".[1][2] This barcode is not a simple on/off switch but a nuanced signaling language that dictates the recruitment and conformation of β-arrestins.[1] Different GRKs can phosphorylate distinct sets of residues, leading to varied functional outcomes, a concept known as biased signaling.[1][3] The pattern of phosphorylation determines the affinity and stability of the GPCR-β-arrestin complex, which in turn governs the kinetics of G protein uncoupling, receptor internalization, and the initiation of β-arrestin-dependent signaling cascades.

Quantitative Analysis of GRK Phosphorylation Sites

The identification and quantification of specific phosphorylation sites are crucial for understanding the functional consequences of GRK activity on a given GPCR. Mass spectrometry has emerged as a powerful tool for this purpose, allowing for the precise mapping of phosphorylation sites and the relative quantification of their occupancy.

Below are tables summarizing identified GRK phosphorylation sites for several well-studied GPCRs.

Table 1: GRK-Mediated Phosphorylation Sites on the Human β2-Adrenergic Receptor (β2AR)

| Phosphorylation Site | Kinase(s) | Functional Role | Reference(s) |

| Ser261, Ser262 | PKA, GRK | Desensitization | |

| Ser355, Ser356 | GRK2, GRK5, GRK6 | β-arrestin recruitment, desensitization, internalization | |

| Ser364 | GRK | Desensitization | |

| Thr384 | GRK2, GRK5 | β-arrestin recruitment | |

| Thr393 | GRK5 | β-arrestin recruitment | |

| Ser396 | GRK2, GRK5 | β-arrestin recruitment | |

| Ser401 | GRK2, GRK5 | β-arrestin recruitment | |

| Ser407 | GRK2, GRK5 | β-arrestin recruitment | |

| Ser411 | GRK5 | β-arrestin recruitment |

Table 2: GRK-Mediated Phosphorylation Sites on Opioid Receptors

| Receptor | Phosphorylation Site(s) | Kinase(s) | Functional Role | Reference(s) |

| μ-Opioid Receptor (MOR) | Ser375 | GRK5 | Initial phosphorylation by low-efficacy agonists | |

| μ-Opioid Receptor (MOR) | Thr370, Ser375, Thr376, Thr379 | GRK2/3 | Multi-site phosphorylation by high-efficacy agonists, β-arrestin recruitment, internalization | |

| δ-Opioid Receptor (DOR) | Thr358, Ser363 | GRK2 | Agonist-induced phosphorylation, desensitization | |

| κ-Opioid Receptor (KOR) | Ser356, Thr357, Thr363, Ser369 | GRK2, GRK3, GRK5, GRK6 | Agonist-induced phosphorylation, internalization |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in GPCR signaling and the workflows for their investigation is essential for a clear understanding. The following diagrams, rendered in DOT language, illustrate these processes.

Caption: GPCR signaling, desensitization, and arrestin-mediated pathways.

Caption: Workflow for mass spectrometry-based identification of GPCR phosphorylation sites.

Caption: Workflow for functional analysis of phosphorylation sites using site-directed mutagenesis.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for studying GRK phosphorylation of GPCRs. These are generalized protocols and may require optimization for specific receptors and cell systems.

Mass Spectrometry-Based Identification of Phosphorylation Sites

This protocol outlines a typical workflow for identifying GPCR phosphorylation sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Stimulation:

- Culture cells expressing the GPCR of interest to high confluency.

- Stimulate cells with an agonist at a predetermined concentration and time course to induce phosphorylation. A non-stimulated control should be included.

2. Cell Lysis and Protein Extraction:

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in a buffer containing detergents (e.g., NP-40, Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the solubilized proteins.

3. Immunoprecipitation of the GPCR:

- Incubate the cell lysate with an antibody specific to the GPCR (or an epitope tag on the receptor) overnight at 4°C with gentle rotation.

- Add protein A/G-agarose or magnetic beads to capture the antibody-receptor complex.

- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. In-gel or In-solution Digestion:

- Elute the immunoprecipitated GPCR from the beads.

- For in-gel digestion, run the eluate on an SDS-PAGE gel, stain with Coomassie blue, excise the band corresponding to the GPCR, and destain.

- For in-solution digestion, directly process the eluate.

- Reduce cysteine bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

- Digest the protein into smaller peptides using a protease such as trypsin overnight.

5. Phosphopeptide Enrichment:

- Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is often necessary.

- Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, which selectively bind to the negatively charged phosphate groups.

6. LC-MS/MS Analysis:

- Analyze the enriched phosphopeptides by LC-MS/MS. The liquid chromatography step separates the peptides, which are then ionized and analyzed by the mass spectrometer.

- The mass spectrometer performs fragmentation of the peptides (MS/MS), generating fragment ion spectra.

7. Data Analysis:

- Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein database.

- The software will identify the peptide sequences and pinpoint the location of the phosphate group on serine, threonine, or tyrosine residues.

- Quantitative analysis can be performed using label-free methods or isotopic labeling (e.g., SILAC, TMT, iTRAQ) to compare the abundance of specific phosphopeptides between different conditions.

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is a powerful technique to investigate the functional importance of specific phosphorylation sites.

1. Primer Design:

- Design complementary forward and reverse primers containing the desired mutation (e.g., changing a serine or threonine to a non-phosphorylatable alanine).

- The mutation should be in the middle of the primer, with 10-15 bases of correct sequence on either side.

2. Mutagenesis PCR:

- Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the GPCR cDNA with the designed primers.

- The PCR reaction will generate a new plasmid containing the desired mutation.

3. Digestion of Parental DNA:

- Digest the PCR product with an enzyme that specifically targets methylated DNA (e.g., DpnI). The parental plasmid DNA, which was isolated from a dam+ E. coli strain, will be methylated and thus digested, while the newly synthesized mutated plasmid will be unmethylated and remain intact.

4. Transformation:

- Transform the DpnI-treated plasmid into competent E. coli cells.

- Plate the transformed cells on an appropriate antibiotic selection plate.

5. Verification of Mutation:

- Isolate plasmid DNA from several colonies.

- Verify the presence of the desired mutation by DNA sequencing.

6. Functional Characterization:

- Transfect mammalian cells with the wild-type and mutant GPCR constructs.

- Perform functional assays to assess the impact of the mutation on:

- Agonist-induced phosphorylation (using phospho-specific antibodies or 32P-orthophosphate labeling).

- β-arrestin recruitment (e.g., using BRET or FRET-based assays).

- Receptor internalization (e.g., using ELISA or fluorescence microscopy).

- Downstream signaling (e.g., cAMP assays for Gs/Gi-coupled receptors).

Generation and Validation of Phospho-Specific Antibodies

Phospho-specific antibodies are invaluable tools for detecting the phosphorylation of a specific site on a GPCR.

1. Immunogen Design and Synthesis:

- Synthesize a short peptide (10-15 amino acids) corresponding to the sequence surrounding the phosphorylation site of interest.

- The peptide should contain a phosphorylated serine or threonine at the target position.

- Couple the phosphopeptide to a carrier protein (e.g., keyhole limpet hemocyanin, KLH) to increase its immunogenicity.

2. Immunization:

- Immunize an animal (typically a rabbit or mouse) with the carrier-conjugated phosphopeptide.

- Administer several booster injections to elicit a strong immune response.

3. Antibody Purification:

- Collect serum from the immunized animal.

- To ensure specificity, the antibody must be purified through a two-step affinity chromatography process:

- Negative Selection: Pass the serum over a column containing the non-phosphorylated version of the peptide. This will remove antibodies that recognize the unmodified protein.

- Positive Selection: Pass the flow-through from the first column over a second column containing the phosphopeptide. The phospho-specific antibodies will bind to this column.

- Elute the purified phospho-specific antibodies.

4. Validation:

- The specificity of the purified antibody must be rigorously validated:

- ELISA: Test the antibody's reactivity against the phospho- and non-phospho-peptides. The antibody should show high reactivity to the phosphopeptide and minimal reactivity to the non-phospho-peptide.

- Western Blot:

- Use lysates from cells expressing the GPCR that have been stimulated with an agonist to induce phosphorylation. The antibody should detect a band at the correct molecular weight for the GPCR.

- Treat a parallel sample with a phosphatase (e.g., lambda phosphatase) to remove the phosphate groups. The antibody signal should be significantly reduced or eliminated in the phosphatase-treated sample.

- Test the antibody on lysates from cells expressing a mutant GPCR where the target phosphorylation site has been changed to a non-phosphorylatable residue (e.g., alanine). The antibody should not detect the mutant receptor.

- Immunocytochemistry/Immunohistochemistry: Use the antibody to visualize the subcellular localization of the phosphorylated receptor in cells or tissues.

This comprehensive guide provides a foundational understanding of GRK phosphorylation sites on GPCRs, equipping researchers with the knowledge to design and execute experiments aimed at unraveling the intricacies of GPCR signaling. The provided data, diagrams, and protocols serve as a valuable resource for advancing research in this critical area of pharmacology and cell biology.

References

- 1. Distinct phosphorylation sites on the β(2)-adrenergic receptor establish a barcode that encodes differential functions of β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GRKs as Key Modulators of Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]

A Deep Dive into the Foundational Pharmacology of G Protein-Coupled Receptor Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of G protein-coupled receptor kinase (GRK) inhibitor pharmacology. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the critical role of GRKs in cellular signaling, explores the mechanisms of various inhibitors, presents key pharmacological data, and outlines the experimental protocols used for their characterization.

The Central Role of GRKs in Signal Transduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to a vast array of physiological processes. The activity of these receptors is tightly regulated to prevent overstimulation and maintain cellular homeostasis. G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in this regulatory process, known as desensitization.[1][2][3][4]

Upon agonist binding and activation of a GPCR, GRKs are recruited to the plasma membrane where they phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the activated receptor.[2] This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin sterically hinders the coupling of the GPCR to its cognate G protein, thereby terminating G protein-dependent signaling. Furthermore, arrestin binding can initiate G protein-independent signaling cascades and promote the internalization of the receptor via clathrin-coated pits, leading to its downregulation or recycling back to the cell surface.

Given their critical role in modulating GPCR signaling, aberrant GRK activity has been implicated in numerous pathologies, including heart failure, hypertension, and cancer, making them attractive therapeutic targets.

Classes and Mechanisms of GRK Inhibitors

The development of GRK inhibitors has primarily focused on targeting the highly conserved ATP-binding site of the kinase domain. These inhibitors can be broadly categorized based on their chemical scaffolds and selectivity profiles.

-

ATP-Competitive Inhibitors: The majority of current GRK inhibitors are small molecules that compete with ATP for binding to the kinase active site. By occupying this pocket, they prevent the transfer of a phosphate group to the GPCR substrate. Selectivity among the highly homologous GRK subfamilies is a significant challenge. However, some inhibitors achieve selectivity by stabilizing unique inactive conformations of the target kinase rather than simply blocking the active site.

-

Allosteric Inhibitors: A newer approach involves the development of inhibitors that bind to allosteric sites, which are locations on the enzyme distinct from the active site. This can induce conformational changes that inactivate the kinase.

-

RH Domain-Targeted Inhibitors: The Regulator of G protein Signaling (RGS) homology (RH) domain of certain GRKs (like GRK2) offers another target. Inhibitors that disrupt the interaction of the RH domain with G protein subunits can prevent GRK translocation to the membrane and subsequent receptor phosphorylation.

Quantitative Pharmacology of Selected GRK Inhibitors

The potency and selectivity of GRK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. It is important to note that IC50 values can vary between studies due to differences in assay conditions, such as substrate and ATP concentrations. The following tables summarize the reported IC50 values for several well-characterized GRK inhibitors.

Table 1: IC50 Values of Broad-Spectrum and GRK2-Selective Inhibitors

| Compound | GRK1 (IC50) | GRK2 (IC50) | GRK3 (IC50) | GRK5 (IC50) | Other Kinases (IC50) | Reference(s) |

| Balanol | 4.1 µM | 35 nM | - | 440 nM | Potent against other AGC kinases | |

| CMPD101 | 3.1 µM | 18 nM, 35 nM | 5.4 nM | 2.3 µM | ROCK2 (1.4 µM), PKCα (8.1 µM) | |

| CMPD103A | >125 µM | 54 nM | - | >125 µM | - | |

| Paroxetine | - | 14 µM | - | - | Selective serotonin reuptake inhibitor | |

| CCG258747 | >518-fold selective | 18 nM | - | >83-fold selective | PKA (>5500-fold), ROCK1 (>550-fold) | |

| CCG258208 | >2500-fold selective | 30 nM | - | 7.09 µM | PKA (>2500-fold), ROCK1 (>2500-fold) | |

| GSK180736A | - | ~250 nM (logIC50 -6.6) | - | - | Originally a ROCK inhibitor |

Table 2: IC50 Values of GRK Subfamily-Selective Inhibitors

| Compound | GRK1 (IC50) | GRK2 (IC50) | GRK4 (IC50) | GRK5 (IC50) | GRK6 (IC50) | GRK7 (IC50) | Reference(s) |

| GSK2163632A | ~125 nM (logIC50 -6.9) | - | - | ~3.2 µM (logIC50 -5.5) | - | - | |

| GRK6-IN-1 | 52 nM | - | 22 nM | 12 nM | 3.8-8 nM | 6.4 nM | |

| Compound 1o | - | 460 nM | - | 59 nM | - | - |

Key Experimental Protocols

The characterization of GRK inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for commonly employed experiments.

In Vitro Kinase Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified GRK.

Objective: To determine the IC50 value of an inhibitor against a specific GRK.

Materials:

-

Purified recombinant GRK (e.g., GRK1, GRK2, GRK5)

-

GRK substrate (e.g., purified bovine rhodopsin, tubulin)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 8.0, 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS)

-

Test inhibitor compounds at various concentrations

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphor-imaging screen and imager

Methodology:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add 5 µL of each inhibitor concentration.

-

Add 5 µL of the purified GRK (final concentration ~50 nM) to each well.

-

Add 5 µL of the GRK substrate (e.g., 2-20 µM rhodopsin) to each well.

-

Allow the plate to equilibrate for at least 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of [γ-³²P]ATP (final concentration ~0.5 mM).

-

Incubate the reaction for 5-10 minutes at ~25°C.

-

Quench the reaction by adding 4 µL of SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor-imaging screen.

-

Quantify the amount of phosphorylated substrate using a phosphor-imager.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Differential Scanning Fluorimetry (DSF) Assay

DSF is a high-throughput method used to screen for compounds that bind to and stabilize a target protein, which is often indicative of inhibition.

Objective: To identify potential GRK inhibitors by measuring their effect on the thermal stability of the kinase.

Materials:

-

Purified recombinant GRK

-

Fluorescent dye (e.g., ANS - 8-Anilino-1-naphthalenesulfonic acid)

-

Test compound library

-

Thermofluor instrument (real-time PCR machine)

Methodology:

-

Prepare a stock solution containing the purified GRK (~0.1-0.2 mg/mL) and the fluorescent dye (~100 µM) in an appropriate buffer.

-

Dispense the test compounds into a 96- or 384-well PCR plate at a final concentration of ~10 µM.

-

Add the GRK/dye stock solution to each well.

-

Seal the plate and incubate for 15-45 minutes to allow for compound binding.

-

Place the plate in the thermofluor instrument.

-

Apply a thermal gradient (e.g., from 25°C to 70°C) and monitor the fluorescence at each temperature increment.

-

The dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A significant increase in the Tm in the presence of a compound (ΔTm) indicates that the compound binds to and stabilizes the protein, suggesting it is a potential inhibitor.

Cell-Based Receptor Internalization Assay

This assay assesses the functional consequence of GRK inhibition in a cellular context by measuring the internalization of a target GPCR.

Objective: To evaluate the efficacy of GRK inhibitors in a live-cell system.

Materials:

-

Cell line stably expressing a target GPCR (e.g., HEK293 cells expressing the µ-opioid receptor)

-

GPCR agonist

-

Test inhibitor compounds

-

Fluorescently-labeled antibody against an extracellular epitope of the GPCR or a GPCR tagged with a fluorescent protein.

-

High-content imaging system or flow cytometer.

Methodology:

-

Plate the cells in a multi-well format suitable for imaging or flow cytometry.

-

Pre-incubate the cells with various concentrations of the test inhibitor or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Stimulate the cells with a saturating concentration of the GPCR agonist to induce receptor internalization.

-

Incubate for a time sufficient to allow for significant internalization (e.g., 30 minutes).

-

Fix the cells (if using microscopy) and stain with a fluorescent antibody that recognizes the extracellular domain of the receptor. Alternatively, live-cell imaging can be performed with fluorescently tagged receptors.

-

Quantify the amount of receptor remaining on the cell surface using an imaging system or flow cytometer.

-

A potent GRK inhibitor will block agonist-induced receptor phosphorylation and subsequent arrestin-mediated internalization, resulting in a higher level of surface receptor expression compared to the vehicle-treated control.

-

Dose-response curves can be generated to determine the EC50 for the inhibition of internalization.

References

- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Feedback Regulation of G Protein-Coupled Receptor Signaling by GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays of G Protein-Coupled Receptor Kinase (GRK) Inhibitors

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2][3] They phosphorylate agonist-bound GPCRs, which promotes the binding of arrestin proteins.[2] This, in turn, leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.[1] Dysregulation of GRK activity, particularly GRK2 and GRK5, has been implicated in various diseases, including heart failure, making them attractive therapeutic targets.

These application notes provide a comprehensive protocol for conducting an in vitro kinase assay to screen for and characterize inhibitors of GRK activity. The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel GRK inhibitors.

Signaling Pathway

GRKs are key modulators of GPCR signaling. Upon agonist binding and receptor activation, GRKs are recruited to the plasma membrane where they phosphorylate the intracellular loops and/or C-terminal tail of the activated receptor. This phosphorylation event increases the receptor's affinity for arrestins, which bind to the phosphorylated receptor and sterically hinder its coupling to G proteins, thereby terminating G protein-mediated signaling. This process is known as homologous desensitization.

References

- 1. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

- 3. The G Protein-Coupled Receptor Kinases (GRKs) in Chemokine Receptor-Mediated Immune Cell Migration: From Molecular Cues to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of GRK Inhibitors in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating agonist-bound GPCRs, GRKs initiate a process called desensitization, which leads to the termination of G protein-mediated signaling and receptor internalization. Dysregulation of GRK activity has been implicated in various pathologies, including heart failure, cancer, and inflammatory diseases, making them attractive targets for drug development.

This document provides detailed application notes and protocols for the use of two specific GRK inhibitors, GRK2-IN-1 (CCG258208) and GRK6-IN-1 , in cell culture experiments. While the user inquired about "Grk-IN-1," this is not a standard nomenclature. Based on common naming conventions and available research, GRK2-IN-1 and GRK6-IN-1 are prominent and well-characterized inhibitors targeting different GRK subfamilies.

Inhibitor Profiles

GRK2-IN-1 (CCG258208)

GRK2-IN-1, also known as CCG258208, is a potent and selective inhibitor of GRK2.[1][2][3][4][5] It is derived from the paroxetine scaffold and exhibits high selectivity for the GRK2 subfamily (GRK2 and GRK3) over other kinases. Its hydrochloride salt is often used for improved water solubility and stability.

GRK6-IN-1

GRK6-IN-1 is a potent inhibitor of GRK6, a member of the GRK4 subfamily. It has been shown to have anti-proliferative effects in multiple myeloma cells and can modulate the internalization and desensitization of certain GPCRs.

Data Presentation: Inhibitor Specificity and Potency

The following tables summarize the in vitro inhibitory activity of GRK2-IN-1 (CCG258208) and GRK6-IN-1 against various kinases.

Table 1: Inhibitory Activity of GRK2-IN-1 (CCG258208)

| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |

| GRK2 | 30 nM | - | |

| GRK1 | 87.3 µM | >2500-fold | |

| GRK5 | 7.09 µM | ~230-fold | |

| PKA | >10 µM | >333-fold | |

| ROCK1 | >10 µM | >333-fold |

Table 2: Inhibitory Activity of GRK6-IN-1

| Target Kinase | IC50 | Reference |

| GRK6 | 3.8-8 nM | |

| GRK1 | 52 nM | |

| GRK4 | 22 nM | |

| GRK5 | 12 nM | |

| GRK7 | 6.4 nM | |

| Aurora A | 8.9 µM | |

| IGF-1R | 9.2 µM |

Signaling Pathways and Experimental Workflows

GRK2 Signaling Pathway

GRK2 is ubiquitously expressed and plays a crucial role in regulating the signaling of numerous GPCRs, particularly β-adrenergic receptors in the cardiovascular system. Inhibition of GRK2 can lead to enhanced GPCR sensitivity and downstream signaling.

Caption: Canonical GRK2 signaling pathway and the point of intervention for GRK2-IN-1.

Experimental Workflow: cAMP Assay for GRK2 Inhibition

This workflow outlines the steps to measure the effect of GRK2-IN-1 on agonist-induced cAMP accumulation.

Caption: Workflow for assessing GRK2 inhibition using a cAMP accumulation assay.

GRK6 Signaling Pathway

GRK6 is highly expressed in immune cells and is involved in regulating chemokine receptor signaling, which is crucial for cell migration and inflammation. Inhibition of GRK6 can impact these processes.

Caption: GRK6-mediated chemokine receptor signaling and the inhibitory action of GRK6-IN-1.

Experimental Workflow: Transwell Migration Assay for GRK6 Inhibition

This workflow details the procedure for assessing the effect of GRK6-IN-1 on cancer cell migration.

Caption: A step-by-step workflow for a Transwell cell migration assay to evaluate GRK6 inhibition.

Experimental Protocols

General Guidelines for Inhibitor Preparation and Storage

-

Solvent: Both GRK2-IN-1 (CCG258208) and GRK6-IN-1 are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C). Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)

This protocol is used to assess the effect of GRK inhibitors on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., multiple myeloma cell lines for GRK6-IN-1)

-

96-well cell culture plates

-

Complete cell culture medium

-

GRK inhibitor (GRK2-IN-1 or GRK6-IN-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the GRK inhibitor in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are fully dissolved.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if a dose-response curve was generated.

Table 3: Example Data for GRK6-IN-1 in Multiple Myeloma Cell Lines

| Cell Line | Incubation Time | IC50 | Reference |

| KMS11 | 3 days | 1-3 µM | |

| KMS18 | 3 days | 1-3 µM | |

| LP1 | 3 days | 1-3 µM | |

| MM1R | 3 days | 1-3 µM | |

| RPMI-8226 | 3 days | 1-3 µM |

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of GRK2 inhibition on Gs-coupled GPCR signaling.

Materials:

-

HEK293 cells stably expressing a Gs-coupled GPCR (e.g., β2-adrenergic receptor)

-

Cell culture plates (e.g., 96-well)

-

GRK2-IN-1 (CCG258208)

-

GPCR agonist (e.g., Isoproterenol)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Lysis buffer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Wash the cells with serum-free medium. Pre-treat the cells with varying concentrations of GRK2-IN-1 (e.g., 0.1 µM) and a phosphodiesterase inhibitor for 10-30 minutes at 37°C.

-

Stimulation: Add the GPCR agonist at a specific concentration and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay method.

-

Data Analysis: Normalize the data to the vehicle control and compare the agonist-induced cAMP levels in the presence and absence of the inhibitor. An increase in cAMP accumulation in the presence of the inhibitor suggests successful GRK2 inhibition.

Protocol 3: Transwell Cell Migration Assay

This protocol assesses the impact of GRK6 inhibition on cell migration towards a chemoattractant.

Materials:

-

Cancer cell line of interest

-

24-well plates with Transwell inserts (e.g., 8 µm pore size)

-

Serum-free medium

-

Chemoattractant (e.g., 10% FBS or a specific chemokine)

-

GRK6-IN-1

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber of the wells.

-

Cell Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts. Add GRK6-IN-1 at the desired concentration to the upper chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a staining solution.

-

Quantification: Wash the inserts and allow them to dry. Count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in the inhibitor-treated wells to the vehicle control wells.

Conclusion

GRK2-IN-1 (CCG258208) and GRK6-IN-1 are valuable pharmacological tools for investigating the roles of GRK2 and GRK6 in various cellular processes. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize these inhibitors in their cell culture experiments. Careful consideration of inhibitor concentration, incubation time, and appropriate controls is crucial for obtaining reliable and reproducible results. The provided signaling pathway diagrams and experimental workflows offer a visual framework for designing and interpreting experiments aimed at elucidating the complex functions of G protein-coupled receptor kinases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CCG258208 hydrochloride - Immunomart [immunomart.com]

- 5. GRK6 regulates the hemostatic response to injury through its rate-limiting effects on GPCR signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency and Selectivity of Grk-IN-1 for GRK2 versus GRK5

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Among the seven members of the GRK family, GRK2 and GRK5 are ubiquitously expressed and have been implicated in various physiological and pathological processes, including cardiovascular diseases and cancer. Consequently, the development of selective inhibitors for GRK isoforms is of significant interest for therapeutic applications.

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Grk-IN-1 (also known as CCG258208), a potent inhibitor of GRK2. The focus is on comparing its inhibitory activity against GRK2 and GRK5 to ascertain its selectivity.

Data Presentation

The inhibitory potency of this compound against GRK2 and GRK5 is summarized in the table below. The data is compiled from publicly available sources. It is important to note the slight variation in the reported IC50 value for GRK2, which may be attributable to different assay conditions.

| Compound | Target Kinase | IC50 | Fold Selectivity (GRK5/GRK2) | Reference |

| This compound (CCG258208) | GRK2 | 30 nM | ~236 | [1][2] |

| GRK2 | 130 nM | ~55 | [3][4] | |

| GRK5 | 7.1 µM (7100 nM) | - | [3] |

Signaling Pathways

GRK2 and GRK5, while both members of the GRK family, are part of distinct subfamilies and exhibit differences in their signaling pathways and regulatory mechanisms.

GRK2 is primarily a cytosolic protein that is recruited to the plasma membrane by G protein βγ subunits upon GPCR activation. It then phosphorylates the activated receptor, leading to β-arrestin recruitment, which mediates receptor desensitization and internalization.

In contrast to GRK2, GRK5 can be constitutively associated with the plasma membrane. In addition to its canonical role in GPCR phosphorylation, which can lead to biased signaling through β-arrestin, GRK5 can also translocate to the nucleus. In the nucleus, it phosphorylates non-receptor substrates, such as histone deacetylase 5 (HDAC5), thereby regulating gene transcription.

Experimental Protocols

The following protocols describe standard in vitro kinase assays for determining the IC50 values of inhibitors against GRK2 and GRK5. A radiometric assay is detailed below, as it is a robust and widely used method for this purpose.

Experimental Workflow for IC50 Determination

Detailed Protocol: Radiometric Kinase Assay

This protocol is adapted from established methods for determining GRK inhibitor potency.

1. Materials and Reagents:

-

Enzymes: Recombinant human GRK2 and GRK5.

-

Substrate: Porcine brain tubulin.

-

Inhibitor: this compound (CCG258208), prepared in a serial dilution in DMSO.

-

Radiolabel: [γ-32P]ATP.

-

Assay Buffer: 20 mM HEPES pH 7.0, 2 mM MgCl2, 0.025% Dodecylmaltoside (DDM).

-

Quenching Solution: 4X SDS-PAGE loading dye.

-

SDS-PAGE: 4-15% precast gels.

-

Phosphorimager screen and scanner.

-

Image analysis software (e.g., ImageQuant).

-

Data analysis software (e.g., GraphPad Prism).

2. Assay Procedure:

-

Prepare Reagent Mixes:

-

Prepare a working solution of GRK enzyme (50 nM final concentration) in assay buffer.

-

Prepare a working solution of tubulin substrate (500 nM final concentration) in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations (e.g., from 0.01 to 50 µM). Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).

-

Prepare the ATP reaction mix containing 5 µM ATP supplemented with [γ-32P]ATP.

-

-

Set up the Reaction:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Assay Buffer

-

This compound dilution (or DMSO for control)

-

GRK enzyme solution

-

Tubulin substrate solution

-

-

Incubate the mixture for 3-5 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate the Kinase Reaction:

-

Start the reaction by adding the [γ-32P]ATP mix to each well. The final reaction volume is typically 10 µL.

-

-

Incubation:

-

Incubate the reaction plate at 30°C for 8 minutes. It is crucial that this incubation time is within the linear range of the kinase reaction.

-

-

Quench the Reaction:

-

Stop the reaction by adding 5 µL of 4X SDS-PAGE loading dye to each well.

-

-

SDS-PAGE and Autoradiography:

-

Load 12 µL of each quenched reaction onto a 4-15% SDS-PAGE gel.

-

Run the gel to separate the phosphorylated substrate from the free [γ-32P]ATP.

-

Dry the gel and expose it to a storage phosphor screen overnight.

-

Scan the screen using a phosphorimager.

-

3. Data Analysis:

-

Quantify Phosphorylation:

-

Quantify the band intensity corresponding to the phosphorylated tubulin using image analysis software.

-

-

Calculate Percent Inhibition:

-

The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

-

-

Determine IC50:

-